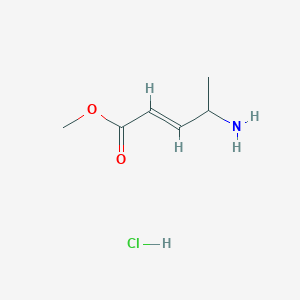

Methyl (E)-4-aminopent-2-enoate hydrochloride

Description

Methyl (E)-4-aminopent-2-enoate hydrochloride is a chiral organic compound characterized by an α,β-unsaturated ester backbone with a primary amine group at the C4 position and a hydrochloride counterion. Its molecular formula is C₆H₁₂ClNO₂ (molecular weight: 165.62 g/mol) . The (E)-configuration of the double bond at C2 ensures distinct stereoelectronic properties, influencing its reactivity and intermolecular interactions.

Its applications are inferred from patent examples, where similar α,β-unsaturated esters are intermediates in synthesizing pharmaceuticals, such as kinase inhibitors or antimicrobial agents .

Properties

CAS No. |

2155873-14-4 |

|---|---|

Molecular Formula |

C6H12ClNO2 |

Molecular Weight |

165.62 g/mol |

IUPAC Name |

methyl 4-aminopent-2-enoate;hydrochloride |

InChI |

InChI=1S/C6H11NO2.ClH/c1-5(7)3-4-6(8)9-2;/h3-5H,7H2,1-2H3;1H |

InChI Key |

XHNHAXPWQJFZQK-UHFFFAOYSA-N |

SMILES |

CC(C=CC(=O)OC)N.Cl |

Canonical SMILES |

CC(C=CC(=O)OC)N.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-4-aminopent-2-enoate hydrochloride typically involves the reaction of methyl acrylate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The final product is often purified through crystallization or distillation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-aminopent-2-enoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as halides or alkoxides are used in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Based on the search results, here's what is known about the applications of "Methyl (E)-4-aminopent-2-enoate hydrochloride":

- Chemical Synthesis :

- "Methyl (E)-4-aminobut-2-enoate hydrochloride" (also known as "(E)-Methyl 4-aminobut-2-enoate") is specified as having application in synthesis .

- The compound "Methyl L-2-[[(benzyloxy)carbonyl]amino]-4-(methylsulfinyl)butanoate" can be created using a solution of sodium metaperiodate .

- Alternative Names and Identifiers :

- The compound is also referred to as methyl 4-aminopent-2-enoate hydrochloride .

- IUPAC name: this compound .

- It is also identified by the InChI code: 1S/C6H11NO2.ClH/c1-5(7)3-4-6(8)9-2;/h3-5H,7H2,1-2H3;1H/b4-3+; and InChI key: XHNHAXPWQJFZQK-BJILWQEISA-N .

- Availability and Properties :

- It is available as a product with a purity of 95% .

- The physical form is oil .

- It should be stored at room temperature .

- Precautionary Statements :

- Potential medical applications:

- Amino acids and amino acid derivatives, such as methyl 2-aminoacetate hydrochloride, have been commercially used as ergogenic supplements and can influence the secretion of anabolic hormones .

- High molecular weight hyaluronan has been shown to decrease SLS-induced toxic effects and protect the cornea .

- Tetrasubstituted alkene compounds and their use as pharmaceutically acceptable salts are useful in treating breast cancer .

Mechanism of Action

The mechanism of action of Methyl (E)-4-aminopent-2-enoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Positional Isomer: Methyl (E)-5-aminopent-2-enoate Hydrochloride

Key Differences :

- Structure : The amine group is positioned at C5 instead of C4 (Figure 1).

- Molecular Formula: Identical (C₆H₁₂ClNO₂) but distinct connectivity .

Functional Group Variation: Methyl (E)-4-(dimethylamino)pent-2-enoate Hydrochloride

Key Differences :

- Structure: The primary amine (-NH₂) is replaced by a tertiary dimethylamino group (-N(CH₃)₂) at C4.

- Molecular Formula: C₈H₁₇ClNO₂ (molecular weight: 194.68 g/mol) .

- Reactivity : Tertiary amines exhibit lower nucleophilicity compared to primary amines, impacting their role in alkylation or acylation reactions.

Carboxylic Acid Analog: 2-Aminopent-4-enoic Acid Hydrochloride

Key Differences :

- Structure : The methyl ester is replaced by a carboxylic acid group (-COOH).

- Molecular Formula: C₅H₁₀ClNO₂ (molecular weight: 151.59 g/mol) .

- Physicochemical Properties : The free carboxylic acid enhances water solubility but reduces lipid membrane permeability compared to the ester derivative.

Biological Activity

Methyl (E)-4-aminopent-2-enoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an amino acid derivative. Its chemical structure can be represented as follows:

- Chemical Formula : C₆H₁₁ClN₂O₂

- Molecular Weight : 164.62 g/mol

The compound features a double bond in the enone configuration, which is crucial for its biological activity.

Research indicates that this compound may exert its effects through various biological pathways:

- Hematopoietic Prostaglandin D Synthase Inhibition : This compound has been linked to the inhibition of hematopoietic prostaglandin D synthase (H-PGDS), an enzyme involved in the synthesis of prostaglandin D₂ (PGD₂). PGD₂ plays a significant role in inflammation and immune responses, making this inhibition potentially beneficial in treating conditions such as neurodegenerative diseases and muscular dystrophies .

- Cellular Apoptosis : Studies have shown that derivatives of methyl (E)-4-aminopent-2-enoate can induce apoptosis in cancer cells. For instance, compounds structurally related to this compound have demonstrated the ability to trigger cell death in A549 lung cancer cells, suggesting a potential role in cancer therapy .

- Metabolic Pathways : The compound may also be involved in metabolic processes related to amino acid synthesis, particularly through biosynthetic pathways that could enhance the production of essential amino acids like isoleucine and methionine .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

| Study | Biological Activity | Cell Line/Model | Concentration Tested | Outcome |

|---|---|---|---|---|

| Study 1 | H-PGDS Inhibition | In vitro assays | Not specified | Reduced PGD₂ levels |

| Study 2 | Induction of Apoptosis | A549, H2228 | 4.0 µM | Increased late apoptotic cells |

| Study 3 | Metabolic Enhancement | E. coli auxotrophs | 1–3 mM | Supported growth via vinylglycine production |

Case Studies

- Neurodegenerative Diseases : A study highlighted the potential of H-PGDS inhibitors, including methyl (E)-4-aminopent-2-enoate derivatives, in mitigating symptoms associated with neurodegenerative diseases by modulating inflammatory responses .

- Cancer Research : In vitro studies on A549 lung cancer cells indicated that treatment with related compounds led to significant apoptosis, suggesting that these compounds could be developed as anti-cancer agents .

- Amino Acid Synthesis : Research into the biosynthetic pathways involving this compound showed its utility in generating essential amino acids through biocompatible reactions, enhancing microbial growth under specific conditions .

Q & A

Basic: How can researchers optimize the synthesis of Methyl (E)-4-aminopent-2-enoate hydrochloride for high yield and purity?

Methodological Answer:

Optimization involves controlling reaction parameters such as temperature (e.g., maintaining 0–5°C during acid chloride formation), pH adjustments (e.g., neutralization of intermediates), and reaction time (e.g., 12–24 hours for imine formation). Solvent selection (e.g., methanol or ethanol for esterification) and catalyst use (e.g., triethylamine for HCl scavenging) are critical. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) ensures high purity .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the (E)-configuration of the double bond and ester/amine functional groups. Deuterated DMSO or CDCl₃ is used for solubility.

- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ammonium (N-H, ~2500–3000 cm⁻¹) stretches.

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect impurities .

Basic: What safety protocols should be followed when handling this compound?

Methodological Answer:

- Containment : Use fume hoods and closed systems to avoid inhalation or skin contact.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage contamination .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Storage : Store in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

- Software Validation : Use SHELXL for refinement and SHELXS for structure solution. Validate geometric parameters (bond lengths, angles) against the Cambridge Structural Database (CSD) .

- Twinned Data Analysis : Employ SHELXL’s TWIN/BASF commands for high-resolution data. Cross-validate with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .

- Disorder Modeling : Use PART commands in SHELXL to account for rotational/positional disorder in the aminopentene chain .

Advanced: How do hydrogen bonding patterns influence the stability and reactivity of this compound?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., N–H···Cl⁻ and O–H···O interactions). Use Mercury or PLATON to generate graph sets (e.g., D(2) motifs for dimeric structures) .

- Thermal Stability : Correlate hydrogen bond density with DSC/TGA data. Stronger N–H···Cl⁻ networks increase melting points (e.g., >200°C) .

Advanced: How can researchers identify pharmacological targets for this compound?

Methodological Answer:

- In Silico Docking : Use AutoDock Vina to screen against neurotransmitter receptors (e.g., serotonin 5-HT₂A) or enzymes (e.g., acetylcholinesterase). Validate with molecular dynamics simulations (GROMACS) .

- In Vitro Assays : Conduct competitive binding assays (radioligand displacement) or enzyme inhibition studies (e.g., IC₅₀ determination via fluorometric methods) .

Advanced: How to address discrepancies between purity data and observed bioactivity in pharmacological studies?

Methodological Answer:

- Impurity Profiling : Use LC-MS/MS to identify trace impurities (e.g., unreacted starting materials or hydrolysis byproducts). Compare with reference standards (e.g., USP/EP guidelines) .

- Dose-Response Analysis : Perform orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) to distinguish compound-specific effects from impurity artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.